Dimethyl 2,5-dibromoterephthalate
Overview
Description
Dimethyl 2,5-dibromoterephthalate is a chemical compound that is related to the family of phthalates, which are typically used as intermediates in the synthesis of more complex chemical entities. While the provided papers do not directly discuss Dimethyl 2,5-dibromoterephthalate, they do provide insights into the synthesis and properties of similar dibrominated phthalate compounds and their derivatives, which can be informative for understanding the chemical behavior of Dimethyl 2,5-dibromoterephthalate.
Synthesis Analysis
The synthesis of related dibrominated phthalate compounds involves multiple steps, including esterification and halogenation. For instance, the synthesis of 4,5-dicyano dimethyl phthalate, a compound structurally similar to Dimethyl 2,5-dibromoterephthalate, starts with 4,5-Dibromophthalic acid reacting with thionyl chloride in methanol, followed by a reaction with cuprous cyanide to yield the dicyano derivative . The optimal conditions for this synthesis were found to be a molar ratio of 2.5:1.0 for thionyl chloride to 4,5-Dibromophthalic acid, resulting in a significant yield improvement over previously reported methods .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,5-dibromoterephthalate would be characterized by the presence of two ester groups and two bromine atoms attached to a benzene ring. The related compound, dimethyl 5-(2-hydroxyethoxy)isophthalate, exhibits a structure with ester groups and an additional hydroxyethoxy substituent . The structure of these compounds influences their reactivity and physical properties, such as solubility and molecular weight.
Chemical Reactions Analysis
Dibrominated phthalates can undergo various chemical reactions, including nitration, as seen in the reaction of 3,4-dibromo-2,5-dimethylthiophene with nitric acid, which leads to the formation of brominated and nitrated products . These reactions can be sensitive to conditions such as the presence of catalysts and the choice of solvents. The Claisen rearrangement of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate is another example of the type of chemical transformation that dibrominated phthalates might undergo, indicating a potential for diverse reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibrominated phthalates are influenced by their molecular structure. For example, hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate exhibit unusual molecular weight growth characteristics and are soluble in common organic solvents . The degree of branching and the presence of functional groups such as esters and bromine atoms affect properties like solubility, viscosity, and the potential for intramolecular reactions. The synthesis process of related compounds also suggests that the reaction conditions can significantly impact the yield and purity of the final product .
Scientific Research Applications
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Polymer Synthesis
- Application : This compound has been used in the synthesis of high-molecular-weight π-conjugated poly(phenylene thienylene) via a stoichiometry-independent Migita–Kosugi–Stille coupling polycondensation . The method uses a 2-fold excess of the dibromo monomer toward the distannylated monomer .
- Method : The process involves a catalyst-transfer system in which the Pd(0) catalyst is transferred intramolecularly on the aromatic dibromo monomer after the first coupling reaction between the dibromo monomer and stannylated compounds during polymerization .
- Results : The results suggest that incorporating the ester-carbonyl group into aromatic dibromo monomers is a key molecular design strategy to realize an efficient intramolecular Pd(0) catalyst-transfer system .
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Organic Solar Cells and Perovskite Solar Cells
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Chemical Reagent
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Polyester Synthesis
- Application : According to a patent, this compound can be used in the preparation of polyesters, particularly homopolymeric trimethylene 2,5-dibromoterephthalate .
- Method : The process involves reacting alpha, omega alkylene glycol with dimethyl 2,5-dibromoterephthalate .
- Results : The outcome of this application is the production of a specific type of polyester .
Safety And Hazards
Dimethyl 2,5-dibromoterephthalate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
dimethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAFZEQRMJNPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170919 | |
Record name | Dimethyl 2,5-dibromoterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,5-dibromoterephthalate | |
CAS RN |
18014-00-1 | |
Record name | 1,4-Dimethyl 2,5-dibromo-1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18014-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 2,5-dibromoterephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018014001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2,5-dibromoterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2,5-dibromoterephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dimethyl 2,5-dibromoterephthalate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/233XU2TT5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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